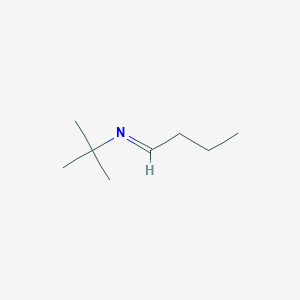

tert-Butyl(butylidene)amine

CAS No.: 6852-59-1

Cat. No.: VC14223646

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6852-59-1 |

|---|---|

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | N-tert-butylbutan-1-imine |

| Standard InChI | InChI=1S/C8H17N/c1-5-6-7-9-8(2,3)4/h7H,5-6H2,1-4H3 |

| Standard InChI Key | IQQAQKRUBBGOPB-UHFFFAOYSA-N |

| Canonical SMILES | CCCC=NC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl(butylidene)amine (IUPAC: N-tert-butylbut-1-en-1-amine) is an enamine with the molecular formula C₈H₁₇N. Its structure features a nitrogen atom bonded to a tert-butyl group (–C(CH₃)₃) and a butylidene chain (–CH₂CH₂CH=CH₂). This configuration places the molecule within the enamine class, where the nitrogen is adjacent to a carbon-carbon double bond.

Comparative Molecular Properties

Synthetic Pathways and Methodological Considerations

Ritter Reaction-Based Synthesis

The Ritter reaction, which couples nitriles with tert-butyl dicarbonate in the presence of a catalyst like Cu(OTf)₂, is a plausible route to N-tert-butyl amides . Adapting this method, tert-butyl(butylidene)amine could hypothetically form via the reaction of a butylidene-containing nitrile with di-tert-butyl dicarbonate. For example:

Here, R represents the butylidene group. The reaction typically proceeds at room temperature under solvent-free conditions, yielding high-purity products .

Hydrocyanic Acid-Mediated Approaches

Patent CN1380284A describes tert-butylamine synthesis via methyl tert-butyl ether (MBTE) and hydrocyanic acid (HCN) . By modifying this process, tert-butyl(butylidene)amine might form through the acidolysis of sodium cyanide with sulfuric acid, followed by condensation with a butylidene precursor. Critical steps would include:

-

Condensation: Reaction of HCN with butylidene alcohol under controlled pH and temperature to form the enamine.

Physicochemical and Reactivity Profiles

Stability and Thermal Behavior

tert-Butyl(butylidene)amine’s stability is expected to mirror that of di-tert-butylamine, which has a flash point of 12.8°C . The conjugated double bond in the butylidene group may enhance thermal stability but introduce susceptibility to electrophilic attack.

Reactivity with Acids and Electrophiles

As a secondary enamine, tert-butyl(butylidene)amine would undergo protonation at the β-carbon of the double bond, followed by hydrolysis to yield ketones and tert-butylamine. For example:

This reactivity aligns with enamine chemistry principles, where hydrolysis regenerates the parent amine and carbonyl compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume